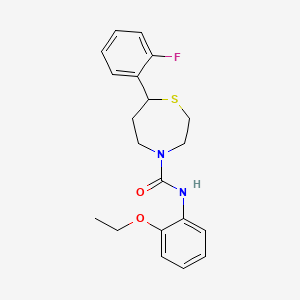

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide

Description

“N-(2-Ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide” is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring core substituted with a 2-fluorophenyl group at position 7 and a 2-ethoxyphenyl carboxamide moiety at position 4 (Figure 1). The 2-fluorophenyl group may contribute to lipophilicity and metabolic stability, while the 2-ethoxyphenyl substituent could improve solubility due to its electron-donating ethoxy (-OCH₂CH₃) group. Although direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs with fluorinated aryl groups and heterocyclic cores (e.g., thiazoles, triazoles) exhibit BRAF/HDAC dual inhibitory activity or antimicrobial properties .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2S/c1-2-25-18-10-6-5-9-17(18)22-20(24)23-12-11-19(26-14-13-23)15-7-3-4-8-16(15)21/h3-10,19H,2,11-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENKXOSKVQUJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of ethoxy and fluorophenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Enzyme inhibition | |

| Anti-inflammatory | Receptor modulation | |

| Antioxidant | Free radical scavenging |

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with an IC50 value of 25 µM. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.

- Anti-inflammatory Effects : In an animal model of inflammation, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound was tested for its ability to scavenge free radicals using DPPH assay. It showed a notable reduction in DPPH radical concentration, indicating strong antioxidant activity.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound. Research has shown that modifications to the thiazepane ring or substituent groups can significantly affect its potency and selectivity for biological targets.

Table 2: Synthesis and Modifications

Scientific Research Applications

Pharmacological Applications

N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds structurally related to thiazepanes exhibit significant anticancer properties. For instance, the compound's analogs have demonstrated effectiveness against various cancer cell lines, including:

| Cancer Cell Line | Percent Growth Inhibition |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

These findings suggest that the thiazepane structure may enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that thiazepane derivatives show promising activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy can be summarized as follows:

| Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| Staphylococcus aureus | 20 | 83.3 |

| Escherichia coli | 18 | 70.8 |

| Bacillus subtilis | 19 | 82.6 |

The structural modifications in the thiazepane framework appear to influence the compound's hydrophilicity and, consequently, its antibacterial potency .

Case Study 1: Anticancer Mechanism Exploration

In a detailed study on the anticancer potential of thiazepane derivatives, researchers utilized density functional theory (DFT) to analyze molecular interactions and electronic properties. The study found that specific substitutions on the thiazepane ring significantly affected the compound's ability to inhibit tumor growth by modulating pathways involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased membrane permeability and interaction with bacterial DNA .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Fluorinated Aryl Groups : The 2-fluorophenyl group in the target is structurally analogous to substituents in 14f (2-fluorophenyl) and 7–9 (2,4-difluorophenyl). Fluorine atoms enhance lipophilicity and metabolic stability, a common strategy in kinase inhibitor design .

- Solubility-Modifying Groups : The ethoxyphenyl carboxamide in the target contrasts with the hydroxyheptanamide in 14f or sulfonyl groups in 7–7. Ethoxy’s electron-donating nature may improve aqueous solubility compared to hydrophobic alkyl chains (e.g., propyl in 14i) .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison Based on Substituents

- However, the thiazepane core may alter selectivity compared to thiazole derivatives .

- Antimicrobial Activity : Triazoles (7–9) with fluorophenyl and sulfonyl groups exhibit antimicrobial effects, but the target’s larger thiazepane ring may reduce penetration into bacterial membranes .

Spectroscopic Characterization

- 1H NMR : The target’s ethoxyphenyl group would show characteristic signals for -OCH₂CH₃ (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm). This contrasts with 14f’s hydroxyheptanamide (broad -OH peak at δ 5–6 ppm) .

- HRMS : Expected molecular ion [M+H]+ for the target (C₂₀H₂₂FN₂O₂S) would differ from 14f (C₂₉H₂₈F₃N₅O₅S₂) due to distinct substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.